N-(2,3-dihydroindol-1-ylsulfonyl)-4-(dimethylamino)-2-fluorobenzamide
Description
N-(2,3-dihydroindol-1-ylsulfonyl)-4-(dimethylamino)-2-fluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including an indole ring, a sulfonyl group, a dimethylamino group, and a fluorobenzamide moiety. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Properties
IUPAC Name |
N-(2,3-dihydroindol-1-ylsulfonyl)-4-(dimethylamino)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-20(2)13-7-8-14(15(18)11-13)17(22)19-25(23,24)21-10-9-12-5-3-4-6-16(12)21/h3-8,11H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKKBMCUXMFKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydroindol-1-ylsulfonyl)-4-(dimethylamino)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Amidation: The sulfonylated indole is coupled with 4-(dimethylamino)-2-fluorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydroindol-1-ylsulfonyl)-4-(dimethylamino)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a thiol.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
N-(2,3-dihydroindol-1-ylsulfonyl)-4-(dimethylamino)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroindol-1-ylsulfonyl)-4-(dimethylamino)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The dimethylamino group may enhance its binding affinity to certain biological targets, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydroindol-1-ylsulfonyl)-1H-indole-3-carboxamide
- 3-(2,3-dihydroindol-1-ylsulfonyl)-N’-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide
Uniqueness
N-(2,3-dihydroindol-1-ylsulfonyl)-4-(dimethylamino)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to cross biological membranes, making it a valuable candidate for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
